5-(1-Methylcyclopropyl)isoxazole-3-carboxylic acid 5-(1-Methylcyclopropyl)isoxazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1511995-75-7
VCID: VC4220157
InChI: InChI=1S/C8H9NO3/c1-8(2-3-8)6-4-5(7(10)11)9-12-6/h4H,2-3H2,1H3,(H,10,11)
SMILES: CC1(CC1)C2=CC(=NO2)C(=O)O
Molecular Formula: C8H9NO3
Molecular Weight: 167.164

5-(1-Methylcyclopropyl)isoxazole-3-carboxylic acid

CAS No.: 1511995-75-7

Cat. No.: VC4220157

Molecular Formula: C8H9NO3

Molecular Weight: 167.164

* For research use only. Not for human or veterinary use.

5-(1-Methylcyclopropyl)isoxazole-3-carboxylic acid - 1511995-75-7

Specification

CAS No. 1511995-75-7
Molecular Formula C8H9NO3
Molecular Weight 167.164
IUPAC Name 5-(1-methylcyclopropyl)-1,2-oxazole-3-carboxylic acid
Standard InChI InChI=1S/C8H9NO3/c1-8(2-3-8)6-4-5(7(10)11)9-12-6/h4H,2-3H2,1H3,(H,10,11)
Standard InChI Key ZLGKVVPLBFAAPL-UHFFFAOYSA-N
SMILES CC1(CC1)C2=CC(=NO2)C(=O)O

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Properties

The IUPAC name of this compound is 5-(1-methylcyclopropyl)-1,2-oxazole-3-carboxylic acid. Its structural identity is further defined by the following identifiers:

PropertyValue
CAS Registry Number1511995-75-7
Molecular FormulaC8H9NO3\text{C}_8\text{H}_9\text{NO}_3
Molecular Weight167.16 g/mol
SMILESCC1(CC1)C2=CC(=NO2)C(=O)O
InChI KeyZLGKVVPLBFAAPL-UHFFFAOYSA-N

The isoxazole ring (a five-membered heterocycle with oxygen and nitrogen atoms) and the strained cyclopropane moiety contribute to its reactivity and potential biological activity. The carboxylic acid group enables further derivatization, making it a versatile intermediate in organic synthesis .

Spectral Characterization

Characterization of this compound typically involves:

  • Nuclear Magnetic Resonance (NMR): The cyclopropane protons resonate upfield (δ 0.5–1.5 ppm) due to ring strain, while the isoxazole protons appear as distinct singlets (δ 6.5–8.5 ppm).

  • Infrared Spectroscopy (IR): A broad O–H stretch (~2500–3000 cm1^{-1}) and a sharp C=O stretch (~1700 cm1^{-1}) confirm the carboxylic acid group.

  • Mass Spectrometry (MS): The molecular ion peak at m/z 167.16 corresponds to the molecular weight.

Synthesis and Synthetic Routes

Key Synthetic Strategies

The synthesis of 5-(1-methylcyclopropyl)isoxazole-3-carboxylic acid involves cyclization reactions to construct the isoxazole ring. A metal-free approach is often employed to enhance sustainability:

  • Precursor Preparation: A β-keto ester intermediate is generated from methylcyclopropane derivatives.

  • Cyclization: Treatment with hydroxylamine under acidic conditions forms the isoxazole ring.

  • Hydrolysis: The ester group is hydrolyzed to yield the carboxylic acid.

This method avoids transition metals, reducing environmental impact and simplifying purification.

Reaction Optimization

Key parameters for high yield include:

  • Temperature control (60–80°C) to prevent side reactions.

  • Use of anhydrous solvents (e.g., tetrahydrofuran) to minimize hydrolysis of intermediates.

Pharmacological and Biological Profile

PrecautionRecommendation
Personal ProtectionWear gloves, goggles, and a lab coat .
VentilationUse in a fume hood to avoid inhalation .
StorageStore at 2–8°C in a tightly sealed container .

Applications in Drug Discovery

Role as a Building Block

The carboxylic acid group facilitates conjugation with amines, alcohols, and other nucleophiles, enabling the synthesis of:

  • Amide derivatives for protease inhibitors.

  • Ester prodrugs to enhance bioavailability.

Computational Drug Design

Molecular docking studies predict favorable interactions with bacterial enzymes (e.g., enoyl-acyl carrier protein reductase), suggesting potential as an antimicrobial agent .

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